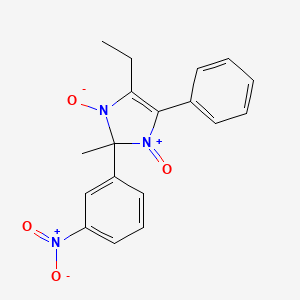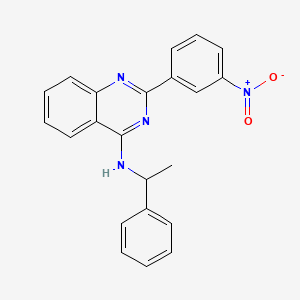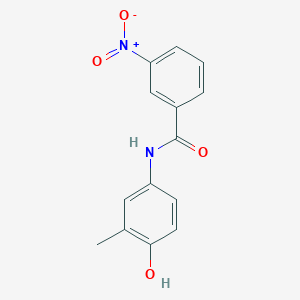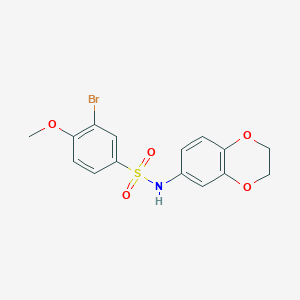![molecular formula C22H24F3N5O3 B4019567 1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4019567.png)
1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic additions, or substitution reactions starting from various benzoyl and nitrophenyl precursors. Compounds with similar structures have been synthesized by reacting carbamimides with fluoro or difluorobenzoyl chlorides in the presence of base or by direct coupling of organomagnesium bromides with amine precursors under microwave-enhanced conditions for efficient bond formation (Sanjeevarayappa et al., 2015) (Botteghi et al., 2001).
Molecular Structure Analysis
X-ray diffraction (XRD) studies reveal that related compounds crystallize in monoclinic crystal systems with specific space groups, indicating a structured arrangement influenced by intermolecular interactions like hydrogen bonding and π-π stacking. These interactions contribute to the three-dimensional architecture and stability of the crystal lattice. The molecular structure is further characterized by spectroscopic methods such as LCMS, NMR, and IR, confirming the presence of the intended functional groups and the overall molecular framework (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and addition reactions, influenced by their functional groups. The fluoro and nitro groups present in these compounds increase their reactivity, making them suitable for further chemical modifications and applications in synthesizing more complex molecules. The presence of these groups can significantly affect the electronic properties of the molecule, influencing its reactivity and interaction with other molecules (Awasthi et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of various substituents. For instance, the crystalline form, crystal system, and unit cell parameters obtained from X-ray diffraction studies provide insights into the compound's stability and solubility characteristics (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of "1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine" and related compounds are defined by their functional groups, which dictate their reactivity, acidity, basicity, and potential biological activities. The nitro and fluoro groups, for example, can enhance the compound's ability to participate in electronic interactions, making it more reactive in substitution reactions or as a ligand in coordination complexes (Mamat et al., 2016).
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O3/c1-26-4-6-27(7-5-26)19-14-20(21(30(32)33)13-18(19)25)28-8-10-29(11-9-28)22(31)16-3-2-15(23)12-17(16)24/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZEFKHHSOJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)
![2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)

![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)



![2-(diethylamino)ethyl 4-{[N-(1-adamantylcarbonyl)alanyl]amino}benzoate](/img/structure/B4019545.png)

![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4019555.png)
![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)
![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
